3-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol
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Overview
Description
3-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol is a complex organic compound that belongs to the class of pyrazolo[5,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a dichlorophenyl group, a hydropyrazolo[5,4-d]triazolo[4,5-e]pyrimidine core, and a naphthalen-2-ol moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells and reduce inflammation in various disease models.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Exhibiting potent and selective inhibition of adenosine receptors.
Uniqueness
3-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for drug discovery and development.
Properties
Molecular Formula |
C22H12Cl2N6O |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
3-[10-(3,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol |
InChI |
InChI=1S/C22H12Cl2N6O/c23-17-6-5-14(9-18(17)24)30-20-16(10-26-30)22-28-27-21(29(22)11-25-20)15-7-12-3-1-2-4-13(12)8-19(15)31/h1-11,31H |
InChI Key |
WYIDRJKVHBZEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NN=C4N3C=NC5=C4C=NN5C6=CC(=C(C=C6)Cl)Cl)O |
Origin of Product |
United States |
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